molecular formula C18H22N2O5S B330779 METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B330779
M. Wt: 378.4 g/mol
InChI Key: KQZBFADEYXXPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H22N2O5S/c1-6-20(7-2)17(22)14-11(4)13(18(23)24-5)16(26-14)19-15(21)12-9-8-10(3)25-12/h8-9H,6-7H2,1-5H3,(H,19,21)

InChI Key

KQZBFADEYXXPBR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)C)C(=O)OC)C

Origin of Product

United States

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